![molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O[R-3-Hidroximiristoil]-N-acetilglucosamina Sal Tris (90 por ciento) CAS No. 112710-84-6](/img/no-structure.png)

UDP-3-O[R-3-Hidroximiristoil]-N-acetilglucosamina Sal Tris (90 por ciento)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

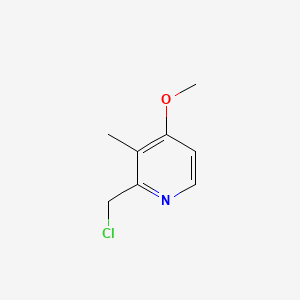

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is a complex molecule that plays a crucial role in various biological processes. It is a derivative of N-acetylglucosamine, which is an essential component of the glycosylation pathway. UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is involved in the synthesis of bacterial cell walls, and it is also a key player in the immune response.

Aplicaciones Científicas De Investigación

Función en la biosíntesis de lipopolisacáridos

Este compuesto juega un papel crucial en la biosíntesis de lipopolisacáridos {svg_1}. Los lipopolisacáridos forman la capa externa de la membrana externa bacteriana Gram-negativa y proporcionan una barrera protectora y selectivamente permeable {svg_2}. La enzima UDP-3-O-acil-glucosamina N-aciltransferasa (LpxD) transfiere el ácido 3-hidroxi-araquidónico de la proteína portadora de acilo a la 2 amina de la UDP-3-O-miristoil glucosamina {svg_3}.

Catálisis enzimática

El compuesto está involucrado en una reacción enzimática específica catalizada por la UDP-3-O-acil-glucosamina N-aciltransferasa {svg_4}. La reacción implica la transferencia de un grupo (3R)-hidroxiacilo de una proteína portadora de acilo (ACP) a una UDP-3-O-[(3R)-3-hidroxiacil]-alfa-D-glucosamina, dando como resultado una UDP-2-N,3-O-bis[(3R)-3-hidroxiacil]-alfa-D-glucosamina {svg_5}.

Reconstrucción de la red metabólica

El compuesto se puede utilizar en estudios biológicos para la reconstrucción de redes metabólicas, específicamente en tejido de glándula mamaria bovina {svg_6}. Esta aplicación proporciona información valiosa sobre los procesos metabólicos que ocurren dentro de estos tejidos.

Estudio de aciltransferasas

El compuesto se utiliza en el estudio de aciltransferasas, una clase de enzimas que transfieren grupos acilo de una molécula a otra {svg_7}. Específicamente, se utiliza en el estudio de LpxD, una aciltransferasa involucrada en la biosíntesis de lípido A {svg_8}.

Investigación sobre especies bacterianas

El compuesto se utiliza en la investigación de varias especies bacterianas, incluyendo Escherichia coli, Chlamydia trachomatis, Porphyromonas gingivalis, Neisseria meningitidis, Yersinia enterocolitica y Legionella pneumophila {svg_9}. Ayuda a comprender el proceso de biosíntesis de lípido A en estas bacterias {svg_10}.

Investigación en biología vegetal

En biología vegetal, la familia de genes de UDP-glucosiltransferasa (UGT) juega un papel crucial en la mejora de la solubilidad, la bioactividad y la diversidad de los flavonoides {svg_11}. Aunque no se menciona directamente, el papel del compuesto en los procesos de glicosilación puede sugerir aplicaciones potenciales en la investigación de biología vegetal {svg_12}.

Mecanismo De Acción

Target of Action

The primary target of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, also known as LpxC . LpxC is a zinc-dependent hydrolase enzyme that plays a crucial role in the biosynthesis of lipid A, a component essential for the survival and virulence of Gram-negative bacteria .

Mode of Action

The compound interacts with LpxC by transferring 3-hydroxy-arachidonic acid from the acyl carrier protein to the 2 amine of UDP-3-O-myristoyl glucosamine . This interaction results in the production of UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-a-d-glucosamine .

Biochemical Pathways

The compound affects the lipid A biosynthesis pathway, specifically the step catalyzed by LpxC . The downstream effects include the production of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .

Result of Action

The action of the compound leads to the inhibition of LpxC, thereby disrupting the biosynthesis of lipid A . This can result in the death of Gram-negative bacteria, as they rely on lipid A for survival . Additionally, bacteria with reduced lipid A are hypersensitive to antibacterials .

Análisis Bioquímico

Biochemical Properties

The compound interacts with a variety of enzymes and proteins. One of the key enzymes it interacts with is the UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase . This enzyme catalyzes the N-acylation of UDP-3-O- (hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . The nature of these interactions involves the transfer of acyl groups, which is a crucial step in lipid A biosynthesis .

Cellular Effects

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) influences cell function by participating in the biosynthesis of lipid A . Lipid A is a component of lipopolysaccharides (LPS), which are integral parts of the outer membrane of gram-negative bacteria. The biosynthesis of lipid A can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) involves its interaction with the enzyme UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase . This enzyme catalyzes the N-acylation of UDP-3-O- (hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . This reaction results in the formation of UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-alpha-D-glucosamine .

Metabolic Pathways

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) is involved in the lipid A biosynthetic process . This process is a part of the larger metabolic pathway of lipopolysaccharide biosynthesis . The enzymes and cofactors it interacts with in these pathways include the enzyme UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) involves the condensation of UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA, followed by enzymatic dephosphorylation and tris salt formation.", "Starting Materials": [ "UDP-N-acetylglucosamine", "R-3-hydroxymyristoyl-CoA", "Tris base", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Methanol", "Chloroform", "Acetic acid", "Water" ], "Reaction": [ "Synthesize R-3-hydroxymyristoyl-CoA from myristic acid and ATP using acyl-CoA synthetase", "React UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA using UDP-N-acetylglucosamine acyltransferase to form UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine", "Dephosphorylate UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine using alkaline phosphatase", "Dissolve the product in methanol and chloroform", "Add Tris base and hydrochloric acid to form the tris salt", "Extract the product using chloroform", "Wash the organic layer with water and sodium chloride", "Dry the organic layer using anhydrous sodium sulfate", "Remove the solvents under reduced pressure", "Purify the product using column chromatography with a mixture of chloroform, methanol, and acetic acid as the eluent" ] } | |

| 112710-84-6 | |

Fórmula molecular |

C₃₅H₆₄N₄O₂₂P₂ |

Peso molecular |

954.84 |

Sinónimos |

1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ; UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)